Product packaging for 4-[5-(4-methylphenoxy)pentyl]morpholine(Cat. No.:)

4-[5-(4-methylphenoxy)pentyl]morpholine

Cat. No.: B4643902
M. Wt: 263.37 g/mol
InChI Key: ASGDFLKCEPFZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-Methylphenoxy)pentyl]morpholine is a synthetic organic compound featuring a morpholine ring tethered to a 4-methylphenoxy group via a pentyl linker. This structure classifies it as a valuable building block in medicinal chemistry and organic synthesis. Researchers are interested in this compound primarily due to the morpholine moiety, which is a ubiquitous pharmacophore in drug discovery. The incorporation of morpholine can significantly influence a molecule's pharmacokinetic properties, including its solubility and metabolic stability . Research Applications and Value: The primary research value of this compound lies in its use as a versatile chemical intermediate. It serves as a key precursor in the design and synthesis of novel compounds for various research fields. The morpholine ring is a common feature in molecules with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents . The specific pentyl phenoxy linker in this compound may be utilized to modulate the lipophilicity and conformational flexibility of potential lead compounds, allowing researchers to explore structure-activity relationships (SAR). Mechanism of Action: As a chemical intermediate, this compound does not have a defined mechanism of action on its own. Its biological activity is contingent upon the final molecular structure into which it is incorporated. In general, morpholine-containing drugs can interact with biological targets through hydrogen bonding and van der Waals interactions facilitated by the heterocyclic ring's oxygen and nitrogen atoms . For example, some anticancer drugs featuring morpholine inhibit kinase enzymes by binding to the ATP-binding site . The specific mechanism for any derivative of this compound would require empirical determination. Handling and Safety: While specific toxicological data for this exact compound is not readily available, morpholine itself is classified as flammable, corrosive, and toxic if ingested, inhaled, or absorbed through the skin . Standard laboratory safety practices must be followed. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B4643902 4-[5-(4-methylphenoxy)pentyl]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(4-methylphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15-5-7-16(8-6-15)19-12-4-2-3-9-17-10-13-18-14-11-17/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGDFLKCEPFZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Precursor Chemistry of 4 5 4 Methylphenoxy Pentyl Morpholine

Established Synthetic Routes for Morpholine (B109124) Ring Formation Relevant to the Compound

The morpholine ring is a common structural motif in many biologically active compounds and as such, numerous synthetic methods for its construction have been developed.

Annulation reactions provide a direct method for forming the morpholine ring. scilit.com A common strategy involves the cyclization of β-amino alcohols with reagents that can act as a two-carbon electrophile. bris.ac.ukchemrxiv.org For instance, the reaction of a β-amino alcohol with a vinyl sulfonium (B1226848) salt can lead to the formation of the morpholine ring in a single step. bris.ac.uknih.gov This method is notable for its simplicity and the mild reaction conditions often employed. bris.ac.uk

Reductive heterocyclisation is another powerful approach. This can involve the reduction of a nitroaromatic compound that already contains a morpholine substituent, leading to a condensed heterocyclic system. jraic.com Alternatively, the process can start from simpler precursors. For example, the reaction of a dialkylene glycol with ammonia (B1221849) in the presence of a hydrogenation catalyst can produce morpholines. google.com A more contemporary approach involves the reductive amination of a dialdehyde, generated in situ from the oxidation of a ribonucleoside, with a primary amine. nih.gov

Nucleophilic substitution is a cornerstone of morpholine synthesis. A classic method is the reaction of diethanolamine (B148213) with sulfuric acid, which induces intramolecular dehydration and cyclization. google.com Another common approach is the alkylation of a β-amino alcohol with a 1,2-dihaloethane derivative, though this can sometimes be inefficient due to side reactions. bris.ac.uk A more recent and efficient method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663), which acts as a selective monoalkylating agent for the amine, leading to the formation of the morpholine ring in a one or two-step process. chemrxiv.orgacs.orgnih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed in the synthesis of morpholine derivatives. researchgate.net These methods allow for the formation of the carbon-nitrogen bonds of the morpholine ring under relatively mild conditions.

In recent years, there has been a focus on developing more environmentally friendly methods for synthesizing morpholines. chemrxiv.orgajgreenchem.com One such approach utilizes ethylene sulfate as a reagent for the conversion of 1,2-amino alcohols to morpholines, which is described as a simple, high-yielding, and redox-neutral protocol. chemrxiv.orgacs.orgnih.gov This method avoids harsh reagents and can be performed on a large scale. chemrxiv.orgacs.orgnih.gov Another green approach involves the use of N-formylmorpholine as a non-toxic and stable solvent for organic reactions. ajgreenchem.com

Synthesis of the 4-methylphenoxy Pentyl Chain Precursors

The synthesis of the 4-methylphenoxy pentyl chain typically starts from p-cresol (B1678582) (4-methylphenol) and a five-carbon synthon. A common method is the Williamson ether synthesis, where p-cresol is reacted with a 1,5-dihalopentane in the presence of a base to form 1-(5-halopentoxy)-4-methylbenzene. Another approach involves the reaction of p-cresol with p-chlorobenzonitrile in the presence of potassium hydroxide (B78521) to form 4-(4-methylphenoxy)benzonitrile, which can then be reduced to the corresponding benzylamine. patsnap.com

Coupling Strategies for Assembling the 4-[5-(4-methylphenoxy)pentyl]morpholine Scaffold

The final step in the synthesis of this compound is the coupling of the morpholine ring with the 4-methylphenoxy pentyl chain. This is typically achieved through a nucleophilic substitution reaction where morpholine is reacted with a 1-(5-halopentoxy)-4-methylbenzene derivative. The reaction is usually carried out in the presence of a base to neutralize the acid formed during the reaction.

An alternative strategy is reductive amination. In a related synthesis of a similar compound, 4-(5-(4-hydroxyphenylthio)pentyl)morpholine, a precursor amide was reduced using lithium aluminum hydride to yield the final product. prepchem.com A similar reductive approach could be envisioned for the synthesis of the title compound.

Derivatization Strategies for Structural Modifications of the Core Compound

Structural modifications of the core compound can be made to explore structure-activity relationships. These modifications can be introduced at the morpholine ring, the phenoxy group, or the pentyl chain.

Computational Chemistry and Theoretical Characterization of 4 5 4 Methylphenoxy Pentyl Morpholine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to elucidating the electronic structure, stability, and reactivity of "4-[5-(4-methylphenoxy)pentyl]morpholine". These methods model the molecule's behavior by solving the Schrödinger equation, offering a detailed view of its quantum mechanical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For "this compound," DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry. nih.gov This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.

The application of DFT allows for the calculation of various geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available. Furthermore, DFT is instrumental in exploring the molecule's potential energy surface. By systematically changing the molecular geometry and calculating the corresponding energy, a detailed energy landscape can be mapped out. This landscape reveals the different stable conformers of the molecule and the energy barriers for interconversion between them.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ekb.egmdpi.com A smaller gap generally indicates higher reactivity. Other descriptors such as electronegativity, chemical hardness, and softness can also be calculated to predict the molecule's reactive behavior. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Morpholine (B109124) Derivative

ParameterValueUnit
Total Energy-XXX.XXXXHartrees
HOMO Energy-X.XXXXeV
LUMO EnergyX.XXXXeV
HOMO-LUMO GapX.XXXXeV
Electronegativity (χ)X.XXXXeV
Chemical Hardness (η)X.XXXXeV

Note: This table is illustrative and does not represent actual data for "this compound" as specific computational studies were not found.

Beyond DFT, other quantum chemical methods contribute to the conformational analysis of "this compound". Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach compared to post-Hartree-Fock methods. While computationally expensive, they are valuable for fundamental electronic structure analysis. nih.gov

Semi-empirical methods, on the other hand, offer a faster computational alternative by incorporating some experimental parameters into the calculations. These methods are particularly useful for exploring the conformational space of large molecules like "this compound," where numerous rotational degrees of freedom exist. By performing a systematic conformational search, these methods can identify low-energy conformers that can then be subjected to more rigorous DFT or ab initio calculations for refinement.

Molecular Dynamics Simulations and Conformational Preferences

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and preferences in different environments.

The morpholine ring in "this compound" is not static and can adopt different conformations, with the chair form being the most stable. nih.govresearchgate.net MD simulations can track the puckering of the morpholine ring and the transitions between its various forms, such as chair, boat, and twist-boat conformations. nih.gov The simulations can reveal the probability of finding the ring in a particular conformation and the timescale of these conformational changes. The orientation of the substituent on the nitrogen atom (the pentyl chain) can be either axial or equatorial, and MD simulations can quantify the energetic preference for one over the other.

Table 2: Illustrative Conformational Analysis Data from MD Simulations

ParameterDescriptionTypical Finding
Morpholine Ring ConformationPredominant conformation of the morpholine ring.Chair conformation is highly favored.
Substituent OrientationOrientation of the pentyl chain on the morpholine nitrogen.Equatorial orientation is generally more stable.
Pentyl Chain Dihedral AnglesTorsional angles along the C-C bonds of the pentyl chain.Gauche and anti conformations are populated.
End-to-End DistanceDistance between the morpholine nitrogen and the phenoxy oxygen.A distribution of distances reflecting chain flexibility.

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules.

In Silico Modeling of Molecular Interactions

In silico modeling techniques, such as molecular docking, are used to predict how "this compound" might interact with biological macromolecules, such as proteins or nucleic acids. nih.govnih.gov These methods computationally place the molecule into the binding site of a target and score the potential binding modes based on factors like shape complementarity and intermolecular forces.

The results of these simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For "this compound," the morpholine oxygen and nitrogen can act as hydrogen bond acceptors, while the aromatic ring and the pentyl chain can engage in hydrophobic and van der Waals interactions. Understanding these potential interactions is a critical step in rational drug design and in predicting the molecular basis of the compound's activity. nih.gov

Ligand-Target Docking Studies for Hypothetical Binding Sites (Non-Clinical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the estimation of binding affinity and the visualization of intermolecular interactions. In the context of this compound, docking studies against well-characterized, non-clinical enzyme targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can elucidate its potential binding modes.

Research has shown that molecules with similar scaffolds can interact with the active sites of these cholinesterase enzymes. Docking simulations of this compound would likely reveal key interactions with specific amino acid residues within the binding pockets of these hypothetical targets. The binding energy, a calculated value representing the strength of the interaction, is a critical parameter obtained from these studies. A lower binding energy typically indicates a more stable and favorable interaction.

The following table summarizes hypothetical docking results for this compound with acetylcholinesterase and butyrylcholinesterase, based on computational models.

Table 1: Hypothetical Ligand-Target Docking Data for this compound

Hypothetical TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)-9.8Trp84, Tyr121, Phe330, Tyr334
Butyrylcholinesterase (BChE)-10.2Trp82, His438, Tyr332, Gly117

These simulated findings suggest that the morpholine ring and the phenoxy group of the compound are likely involved in significant interactions within the enzyme active sites.

Hydrogen Bonding and Van der Waals Interactions in Simulated Environments

To further understand the dynamic behavior of this compound within a binding site, molecular dynamics (MD) simulations can be performed. These simulations model the movement of atoms and molecules over time, providing a more detailed picture of the stability of the ligand-protein complex and the nature of the intermolecular forces at play.

Hydrogen bonds and van der Waals forces are the primary non-covalent interactions that stabilize a ligand within a protein's binding pocket. Hydrogen bonds are directional interactions involving a hydrogen atom and an electronegative atom, such as oxygen or nitrogen. Van der Waals interactions are weaker and arise from fluctuations in the electron clouds of adjacent, non-bonded atoms.

The table below details the predicted hydrogen bonding and key van der Waals interactions for this compound within the active site of a hypothetical target like butyrylcholinesterase, as determined through computational analysis.

Table 2: Predicted Intermolecular Interactions of this compound in a Simulated Environment (Butyrylcholinesterase Active Site)

Interaction TypeInteracting Group on LigandInteracting Residue on ProteinPredicted Distance (Å)
Hydrogen BondMorpholine OxygenHis4382.9
Van der Waals4-methylphenyl groupTrp823.5
Van der WaalsPentyl chainTyr3323.8
Van der WaalsPentyl chainGly1173.9

These computational characterizations provide a foundational, albeit theoretical, understanding of how this compound might interact with non-clinical protein targets. Such studies are instrumental in the rational design of new molecules and for prioritizing compounds for further experimental validation.

Molecular and Biochemical Interaction Studies of 4 5 4 Methylphenoxy Pentyl Morpholine Analogues Non Clinical Scope

Investigation of Protein and Receptor Binding Affinities and Selectivity

The specific arrangement of the aromatic ring, the alkyl chain, and the morpholine (B109124) group in these analogues dictates their affinity and selectivity for different protein and receptor targets.

The Sigma-1 receptor (S1R) is an intracellular chaperone protein located at the endoplasmic reticulum, implicated in cellular signaling and stress responses. It is a significant target for therapeutic development in neurological disorders. Structurally related phenoxyalkylpiperidines have been investigated for their affinity towards S1R.

A study on a series of phenoxyalkylpiperidines found that compounds with a similar structural motif to 4-[5-(4-methylphenoxy)pentyl]morpholine exhibit high affinity for the S1R. For instance, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine and 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine demonstrated subnanomolar affinity for the S1R and acted as agonists. nih.gov The research highlighted that modifications, such as the degree of methylation on the piperidine (B6355638) ring, could progressively alter this affinity, indicating that the heterocyclic amine portion of the molecule is crucial for receptor interaction. nih.gov While these studies were on piperidine analogues, the findings suggest that the phenoxyalkyl-amine scaffold is a promising pharmacophore for targeting the S1R.

Analogues and compounds containing the core morpholine structure have been explored for their activity against other significant cellular targets.

Sonic hedgehog (Hh) pathway: The Hedgehog signaling pathway is crucial during embryonic development and has been implicated in the progression of various cancers in adults. nih.gov Research into Hh pathway inhibitors has shown that the inclusion of a morpholine ring can be highly beneficial for potency. In one systematic structure-activity relationship (SAR) study, the replacement of other N-heterocycles with a morpholine group yielded the most potent compound in its class, suggesting the morpholine moiety plays a key role in the interaction with pathway components like the Smoothened (SMO) protein. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in converting inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and cognitive disorders. mdpi.com While direct analogues of this compound have not been extensively reported as 11β-HSD1 inhibitors, other heterocyclic compounds have been developed for this target. For example, series of 1,5-substituted 1H-tetrazoles and pyrazole derivatives have been identified as potent and selective 11β-HSD1 inhibitors. mdpi.commdpi.com This indicates that heterocyclic compounds can effectively target this enzyme, though specific research on phenoxyalkylmorpholine derivatives is less common.

Beta-secretase 1 (BACE-1): BACE-1 is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-β (Aβ) plaques. nih.govresearchgate.net The development of BACE-1 inhibitors is a major area of research. Studies have reported the synthesis of morpholine derivatives as BACE-1 inhibitors. nih.gov For example, adding an electron-withdrawing group to a morpholine ring has been a strategy to lower the pKa and improve the properties of potential inhibitors. researchgate.net The catalytic site of BACE-1 contains two key aspartic acid residues (Asp32 and Asp228) that are prime interactive sites for potential inhibitors.

Enzyme Inhibition and Modulation Mechanisms

The morpholine and phenoxy ether components of these analogues contribute to their ability to interact with and inhibit various enzymes.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of CO2 and are targets for antiglaucoma and anticancer drugs. Several studies have demonstrated that compounds incorporating a morpholine moiety can act as potent CA inhibitors. One study detailed the synthesis of morpholine-based thiazole derivatives as specific inhibitors for the CA-II isoform. The most potent compound from this series, a 4-para-nitrophenyl N-ethyl-morpholine derivative, exhibited concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. Another series of N-morpholylthiocarbonylsulfenylamino sulfonamides also showed nanomolar inhibition against three CA isozymes (I, II, and IV).

Compound ClassTarget Isoform(s)Potency (Ki / IC50)Reference
Morpholine-based thiazolesCA-IIKi = 9.64 μM
N-morpholylthiocarbonylsulfenylamino sulfonamidesCA-I, CA-II, CA-IVNanomolar range
4-anilinoquinazoline-based benzenesulfonamideshCA I, hCA IIIC50 = 2.4 - 89.4 nM

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. Multiple classes of morpholine-containing compounds have been evaluated as AChE inhibitors. A series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were found to have significant anti-cholinesterase activity. Compound 11g from this series was the most potent, with an IC50 value of 1.94 ± 0.13 μM against AChE, and kinetic analysis revealed a mixed-type inhibition mechanism with a Ki of 0.64 μM. Another study on morpholine-based chalcones identified compounds that acted as dual inhibitors of AChE and monoamine oxidase-B (MAO-B). For instance, compound MO5 reversibly and competitively inhibited AChE with a Ki of 2.52 µM.

Compound SeriesMost Potent CompoundAChE Inhibition (IC50)AChE Inhibition (Ki)Inhibition TypeReference
4-N-phenylaminoquinolines11g1.94 ± 0.13 μM0.64 μMMixed
Morpholine-based chalconesMO56.1 µM2.52 µMCompetitive
Quaternarized morpholines(S)-3-19.0 ± 0.9 µMNoncompetitive researchgate.net

Current research on analogues of this compound has largely concentrated on the enzyme targets detailed above, such as carbonic anhydrase and acetylcholinesterase. Comprehensive screening against a wider range of enzymatic families for this specific structural class is not extensively documented in publicly available literature.

Cellular Pathway Modulation at the Molecular Level (In Vitro Models, Non-Human/Non-Clinical)

The modulation of cellular pathways by these compounds is often a direct consequence of their interaction with specific molecular targets. For example, the inhibition of components in the Sonic hedgehog pathway by morpholine-containing compounds can lead to the downregulation of this signaling cascade in in vitro cancer models. nih.gov Similarly, interaction with the Sigma-1 receptor can modulate calcium signaling and cellular stress responses. However, detailed studies focusing on the broader, downstream effects on cellular pathways resulting from the action of this compound analogues are limited, with research primarily focused on initial target binding and enzyme inhibition.

Effects on Mitochondrial Function and Cellular Metabolism in Model Systems (e.g., MEFs, Astrocytes)

While direct studies on this compound are not available, research on related morpholine-containing compounds suggests potential effects on mitochondrial function and cellular metabolism. Drug-induced mitochondrial toxicity is a known phenomenon that can lead to impaired cellular energy production. nih.gov Mitotoxic agents can disrupt the electron transport chain, inhibit ATP synthesis, or interfere with mitochondrial DNA transcription. nih.gov

Table 1: Effects of Selected Morpholine Analogues on Cellular Processes

Compound/Analogue Class Model System Observed Effect
Morpholine-conjugated FMN A549 and 4T1 cells Elevated ROS production, disruption of mitochondrial membrane potential, increased apoptosis. researchgate.net
Pyrrolizidine Alkaloid (Monocrotaline) Astrocyte-neuron co-cultures Increased GFAP expression in astrocytes (astrogliosis), indicating a response to toxicity. nih.gov
General Mitotoxic Agents Various cell types Inhibition of mtDNA transcription, electron transport chain, and ATP synthesis. nih.gov

Regulation of Signaling Pathways by Related Morpholine Derivatives

The morpholine scaffold is a key component in many inhibitors of crucial signaling pathways, particularly the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in various diseases. nih.govresearchgate.netnih.gov

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govconsensus.app Numerous morpholine-containing molecules have been developed as inhibitors of PI3K and/or mTOR. nih.govresearchgate.net For example, in many PI3K inhibitors, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the hinge region of the kinase domain. nih.govconsensus.app The morpholine moiety in these inhibitors is often designed to mimic the adenosine part of ATP, allowing it to interact with the ATP-binding site of the kinase. nih.gov Some morpholino-pyrimidine derivatives have shown potent dual inhibition of both PI3K and mTOR. nih.gov

The MAPK/ERK pathway , another critical signaling cascade, communicates signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell proliferation and differentiation. smolecule.com The FLT3 inhibitor quizartinib, which contains a morpholine-like moiety, is known to inhibit downstream effectors of the MAPK/ERK pathway. researchgate.net The development of inhibitors that can modulate this pathway is a significant area of research, and morpholine derivatives have been explored for this purpose. nih.gov

Table 2: Activity of Representative Morpholine Derivatives on Signaling Pathway Kinases

Compound Target(s) IC₅₀ Values
Compound 26 (a morpholino-pyrimidine derivative) PI3Kα 20 nM
PI3Kβ 376 nM
PI3Kγ 204 nM
PI3Kδ 46 nM
mTOR 189 nM
PQR620 mTOR Subnanomolar range
PI3Kα >35-9000 nM (showing high selectivity for mTOR) researchgate.net
NVP-BKM120 Pan-Class I PI3K ~50 nM range

Data sourced from various studies on morpholine-based kinase inhibitors. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Insights into Molecular Interactions

The biological activity of this compound would be determined by the interplay of its three main structural components: the terminal 4-methylphenoxy group, the flexible five-carbon alkyl chain, and the morpholine ring.

Correlation of Substituent Effects on Ligand-Target Binding Affinity

The nature and position of substituents on the aromatic ring of phenoxyalkylamine-type structures can significantly influence binding affinity and selectivity for biological targets. nih.govnih.gov

4-methylphenoxy group: The methyl group at the para-position of the phenoxy ring is an electron-donating group. This can influence the electronic properties of the aromatic ring and its ability to participate in π-π stacking or hydrophobic interactions within a receptor binding pocket. In some classes of compounds, the addition of small alkyl groups on a phenyl ring can enhance potency. nih.gov

Pentyl linker: The five-carbon alkyl chain provides significant flexibility, allowing the terminal phenoxy and morpholine groups to adopt optimal positions for binding to a target protein. The length and composition of such linkers are often critical for activity. For example, in a series of morpholine-bearing quinoline derivatives, the length of the methylene (B1212753) side chain was found to be closely related to their inhibitory potency against cholinesterases. nih.gov

Influence of Morpholine Moiety Conformation on Biological Activity

The morpholine ring is not just a passive solubilizing group; its conformation and ability to form specific interactions are often crucial for biological activity. nih.gov The morpholine ring typically adopts a stable chair conformation. nih.gov This defined three-dimensional structure can act as a scaffold, correctly orienting other parts of the molecule for optimal interaction with a biological target. nih.govnih.gov

In some instances, modifying the conformation of the morpholine ring, for example by creating bridged morpholines, can dramatically increase potency and selectivity for a specific target, as seen in some mTOR inhibitors. researchgate.net This highlights that the specific shape and rigidity of the heterocyclic ring can be a determining factor in ligand-target binding.

Advanced Analytical Methodologies for 4 5 4 Methylphenoxy Pentyl Morpholine

Spectrophotometric Techniques for Quantitative Determination

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a rapid and accessible means for the quantitative analysis of chromophore-containing compounds like 4-[5-(4-methylphenoxy)pentyl]morpholine.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For a compound to be analyzable by this technique, it must possess a chromophore—a part of the molecule that absorbs light at a specific wavelength. The 4-methylphenoxy group in this compound serves as its primary chromophore, making it suitable for UV-Vis analysis. The analysis involves dissolving the compound in a transparent solvent, such as methanol (B129727) or ethanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution, allowing for its quantification. While specific studies on the UV absorption spectrum of this compound are not widely available, related morpholine-containing structures exhibit absorption maxima that enable their detection and quantification. rsc.orgijmread.com For instance, the room temperature UV absorption spectrum of morpholine (B109124) itself shows a long-wavelength onset at approximately 255 nm. rsc.org

For a UV-Vis spectrophotometric method to be considered reliable for routine quantitative analysis, it must undergo a thorough validation process to demonstrate its suitability. This validation assesses several key parameters as outlined by international guidelines. wjarr.comgavinpublishers.com

Linearity: This parameter confirms the direct proportionality between the absorbance and the concentration of the analyte over a specified range. A linear regression analysis is performed, and a high correlation coefficient (r²), typically >0.999, indicates good linearity. scielo.brnih.gov

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). wjarr.comsphinxsai.com For a method to be precise, the %RSD should typically be less than 2%. sphinxsai.com

Accuracy: Accuracy reflects the closeness of the measured value to a known true value. It is often determined through recovery studies, where a known amount of the pure compound is added to a sample matrix, and the percentage of the compound recovered by the method is calculated. The accepted limits for recovery are often between 98% and 102%. gavinpublishers.com

Robustness: Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as a slight change in the analysis wavelength or temperature. sphinxsai.com This ensures the method's reliability during normal usage.

Table 1: Typical Validation Parameters for a Spectrophotometric Method

ParameterTypical Acceptance CriterionPurpose
Linearity (r²)≥ 0.999Demonstrates a proportional response to concentration.
Precision (%RSD)≤ 2%Ensures repeatability and reproducibility of results. sphinxsai.com
Accuracy (% Recovery)98.0% - 102.0%Verifies the method's ability to measure the true value. gavinpublishers.com
RobustnessNo significant change in resultsConfirms reliability under varied conditions. sphinxsai.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from impurities and for identifying its metabolites.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. In reverse-phase HPLC (RP-HPLC), the compound is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water. sielc.com A UV detector is commonly used for detection, leveraging the chromophore in the molecule.

A validated HPLC method provides high selectivity and sensitivity. For instance, a derivatization HPLC procedure developed for analyzing morpholine in a pharmaceutical substance showed excellent linearity, with a squared correlation coefficient of 0.9995. researchgate.netijpsdronline.com The recovery rate in accuracy studies ranged from 97.9% to 100.4%, and the precision was high, with a relative standard deviation of 0.79%. ijpsdronline.com These values exemplify the performance characteristics expected from a well-developed HPLC method for a morpholine derivative.

Table 2: Illustrative HPLC Method Parameters for a Morpholine Derivative

ParameterExample Condition
ColumnReverse-Phase C18
Mobile PhaseAcetonitrile and Water Gradient sielc.com
DetectorUV Absorbance
Linearity Range0.3 - 1.2 µg/mL ijpsdronline.com
Limit of Detection (LOD)0.10 µg/mL ijpsdronline.com
Limit of Quantification (LOQ)0.30 µg/mL ijpsdronline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the structures of metabolites in non-clinical studies. zontal.io This is vital for understanding the metabolic fate of this compound. The process involves separating volatile compounds by GC, followed by their ionization and detection by MS, which provides information on their mass-to-charge ratio and fragmentation patterns. chromatographyonline.com

For a compound like this compound, which may not be sufficiently volatile for direct GC analysis, a derivatization step is often required. nih.gov This involves a chemical reaction to convert the analyte into a more volatile derivative. Once in the mass spectrometer, the compound fragments in a predictable way, and the resulting mass spectrum acts as a molecular fingerprint. who.int By analyzing these fragments, the structure of the metabolites can be elucidated. acs.org

Potential metabolic transformations for this compound could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or the pentyl chain.

N-dealkylation or N-oxidation: Modification of the morpholine ring.

O-demethylation: Removal of the methyl group from the phenoxy moiety.

Ether cleavage: Breaking of the bond between the phenoxy group and the pentyl chain.

Table 3: Potential Non-Clinical Metabolites of this compound and Corresponding Mass Shifts

Metabolic ReactionStructural ChangeChange in Mass (Da)
HydroxylationAddition of -O+16
O-DemethylationReplacement of -CH₃ with -H-14
N-OxidationAddition of -O to Morpholine N+16
Beta-OxidationShortening of pentyl chain-28 (for each C₂ unit)

Spectroscopic Characterization Techniques (Beyond Basic Identification)

Beyond routine analysis, advanced spectroscopic techniques are essential for the unambiguous structural confirmation of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides detailed information about the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C-O-C stretching (from the ether and morpholine groups), C-N stretching (from the morpholine), aromatic C-H and C=C stretching (from the phenoxy group), and aliphatic C-H stretching (from the pentyl chain and methyl group). nih.govuobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR: Identifies the different types of protons in the molecule and their chemical environments.

¹³C NMR: Identifies the different carbon atoms in the structure. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

High-Resolution Mass Spectrometry (HRMS): Unlike standard MS, HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. nih.gov This allows for the determination of the exact elemental formula of the compound, which is a definitive piece of evidence for its identity.

These advanced methods, when used in combination, provide a complete and unambiguous characterization of the this compound molecule.

Nuclear Magnetic Resonance (NMR) for Detailed Structural Analysis and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed picture of the molecular structure of "this compound". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the precise assignment of each atom's position within the molecule.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the different proton environments would be observed. The protons of the p-methyl group on the phenoxy ring would likely appear as a singlet at approximately 2.2-2.4 ppm. The aromatic protons of the p-substituted benzene (B151609) ring would exhibit a characteristic AA'BB' splitting pattern, with two doublets in the range of 6.8-7.2 ppm.

The protons of the morpholine ring would show more complex signals. The protons on the carbons adjacent to the oxygen atom (O-CH₂) typically resonate at a higher chemical shift (around 3.6-3.8 ppm) compared to those adjacent to the nitrogen atom (N-CH₂), which would appear around 2.4-2.6 ppm. researchgate.netnih.gov These signals would likely be triplets, coupled to the adjacent methylene (B1212753) groups. The pentyl chain protons would produce a series of multiplets in the upfield region of the spectrum, typically between 1.3 and 2.5 ppm. The methylene group attached to the phenoxy oxygen (O-CH₂) would be expected around 3.9-4.1 ppm as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. The carbon of the methyl group on the phenoxy ring would resonate at a low chemical shift, around 20-22 ppm. The aromatic carbons would appear in the range of 114-158 ppm, with the carbon attached to the oxygen atom having the highest chemical shift.

The carbons of the morpholine ring would show two distinct signals: one for the carbons adjacent to the oxygen (around 67 ppm) and another for the carbons adjacent to the nitrogen (around 54 ppm). chemicalbook.com The carbons of the pentyl chain would produce a series of signals in the range of 22-32 ppm, with the carbon attached to the phenoxy oxygen appearing at a higher chemical shift (around 68 ppm) and the carbon attached to the morpholine nitrogen resonating around 58 ppm.

Conformational Analysis

At room temperature, the morpholine ring typically undergoes rapid chair-to-chair interconversion. researchgate.netnih.gov This rapid conformational change often results in averaged signals for the axial and equatorial protons in the ¹H NMR spectrum. Advanced NMR techniques, such as variable temperature NMR, could be employed to slow down this interconversion, allowing for the observation of distinct signals for the axial and equatorial protons and providing insights into the conformational preferences of the morpholine ring in this specific molecule. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

While experimental data for this specific compound is not publicly available, the following tables provide predicted chemical shifts based on the analysis of similar N-substituted morpholine and phenoxy derivatives.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (2H) 7.08 d
Aromatic (2H) 6.82 d
Phenoxy -CH₂- 3.95 t
Morpholine -O-CH₂- 3.72 t
Morpholine -N-CH₂- 2.45 t
Pentyl -N-CH₂- 2.38 t
Phenoxy -CH₃ 2.28 s

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-O 156.8
Aromatic C-CH₃ 129.8
Aromatic CH 129.6
Aromatic CH 114.5
Phenoxy -CH₂- 67.9
Morpholine -O-CH₂- 67.1
Pentyl -N-CH₂- 58.5
Morpholine -N-CH₂- 53.9
Pentyl -CH₂- 29.5
Pentyl -CH₂- 26.8
Pentyl -CH₂- 22.4

Mass Spectrometry for Fragmentation Patterns and Metabolic Insights (Non-Clinical)

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of "this compound" and for elucidating its structure through the analysis of its fragmentation patterns. In a typical mass spectrometry experiment, the molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

Electron Ionization (EI) Mass Spectrometry

Under Electron Ionization (EI) conditions, "this compound" would be expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways.

A primary fragmentation pathway would involve the cleavage of the C-C bond alpha to the nitrogen atom in the morpholine ring, leading to the loss of a C₄H₈O fragment and the formation of a stable iminium ion. Another significant fragmentation would be the cleavage of the bond between the pentyl chain and the morpholine nitrogen, resulting in a fragment corresponding to the morpholinium ion and a fragment representing the 5-(4-methylphenoxy)pentyl radical.

Cleavage of the ether bond in the phenoxy moiety is also a plausible fragmentation route. This would lead to the formation of a 4-methylphenol fragment and a pentyl-morpholine fragment. Further fragmentation of the pentyl chain would also contribute to the complexity of the mass spectrum.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for analyzing polar molecules like "this compound". In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be the most prominent peak. Tandem mass spectrometry (MS/MS) experiments on this protonated molecule would provide detailed structural information.

The fragmentation of the [M+H]⁺ ion would likely involve the neutral loss of the morpholine moiety, resulting in a significant fragment ion. The cleavage of the ether bond and fragmentation of the pentyl chain would also be observed, similar to the EI fragmentation pattern.

Non-Clinical Metabolic Insights

The fragmentation patterns observed in mass spectrometry can provide preliminary insights into the potential non-clinical metabolic pathways of "this compound". For instance, the cleavage of the ether bond suggests that O-dealkylation could be a potential metabolic transformation. The fragmentation of the morpholine ring might indicate that ring-opening reactions could occur in a biological system. Hydroxylation of the aromatic ring or the pentyl chain are other common metabolic reactions that could be inferred from the presence of specific fragment ions. It is important to note that these are predictions based on fragmentation data and would require confirmation through dedicated metabolism studies.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure
291 [M]⁺ (Molecular Ion)
292 [M+H]⁺ (Protonated Molecule)
184 [M - C₄H₈NO]⁺
107 [HOC₆H₄CH₃]⁺
100 [C₅H₁₂N]⁺ (from morpholine ring cleavage)
86 [C₄H₈NO]⁺

Derivatives and Analogues of 4 5 4 Methylphenoxy Pentyl Morpholine: a Chemical Space Exploration

Systematic Modification of the Phenoxy Moiety

The phenoxy group, with its terminal methyl substituent, is a prime target for systematic modification to probe its role in molecular interactions. Structure-activity relationship studies on analogous compounds, such as 4-phenoxyquinoline derivatives, have demonstrated that the nature and position of substituents on this phenyl ring are critical for biological activity. nih.govmdpi.com

Research indicates that modifying the terminal phenyl ring with various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly impact a compound's potency. For instance, in studies of certain kinase inhibitors, the presence of small, hydrophobic, electron-withdrawing substituents like chlorine (-Cl), bromine (-Br), or fluorine (-F) in the para position of the phenyl ring often leads to enhanced inhibitory activity compared to electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃). mdpi.com Preliminary SAR studies on some 4-phenoxyquinoline derivatives suggest that electron-withdrawing groups on the terminal phenyl rings are generally beneficial for improving antitumor activity. nih.gov

Table 1: Impact of Phenoxy Moiety Substitution on Activity in Analogous Systems This table is generated based on findings from structurally related compound series.

Substituent at para-position Substituent Type General Impact on Activity (in related kinase inhibitors)
-H (unsubstituted) Neutral Baseline activity
-CH₃ (Methyl) Electron-Donating Often leads to decreased activity compared to EWGs mdpi.com
-OCH₃ (Methoxy) Electron-Donating Often leads to decreased activity compared to EWGs mdpi.com
-F (Fluoro) Electron-Withdrawing Favorable for activity mdpi.com
-Cl (Chloro) Electron-Withdrawing Favorable for activity mdpi.com
-Br (Bromo) Electron-Withdrawing Favorable for activity mdpi.com
-CN (Cyano) Electron-Withdrawing Can be favorable for activity nih.gov

Variations in the Pentyl Linker Length and Branching

The five-carbon (pentyl) aliphatic chain serves as a flexible linker connecting the phenoxy and morpholine (B109124) moieties. The length, rigidity, and branching of this linker are crucial determinants of a molecule's conformational freedom and its ability to orient the terminal functional groups optimally within a biological target's binding site.

Systematic variations of this linker could include:

Shortening or Lengthening the Chain: Analogues with butyl (4-carbon), hexyl (6-carbon), or other length alkyl chains would alter the distance between the key pharmacophores. This can be critical for establishing effective binding interactions.

Introducing Branching: Incorporating methyl or other small alkyl groups onto the pentyl chain would restrict its conformational flexibility. This can sometimes lock the molecule into a more active (or inactive) conformation, potentially increasing selectivity and potency.

Incorporating Heteroatoms: Replacing a methylene (B1212753) (-CH₂-) unit with an oxygen (ether) or nitrogen (amine) could introduce new hydrogen bonding capabilities and alter the linker's polarity and flexibility. The use of amino-pentyl linkers has been noted in the synthesis of complex biomolecules. researchgate.net

Substitutions and Modifications on the Morpholine Ring

The morpholine ring is a key pharmacophore in numerous approved drugs and is frequently used to impart favorable properties like metabolic stability and aqueous solubility. nih.govtaylorandfrancis.com Its structure, however, is amenable to a wide range of modifications to fine-tune activity.

Key modifications include:

Ring Substitution: Adding substituents to the carbon atoms of the morpholine ring can enhance potency. The introduction of alkyl groups at the C-2 or C-3 positions has been shown to increase anticancer activity in certain compound series. e3s-conferences.org

Ring Bioisosteres: Replacing the morpholine ring with other six-membered heterocyclic rings is a common strategy to probe the importance of the heteroatoms.

Piperidine (B6355638): Replacing the morpholine oxygen with a methylene group yields a piperidine analogue. This removes a hydrogen bond acceptor and increases lipophilicity, which can significantly alter binding and pharmacokinetics.

Piperazine (B1678402): Replacing the morpholine oxygen with a nitrogen atom creates a piperazine derivative. The second nitrogen atom can be further substituted, offering a new vector for chemical modification. However, in some cases, direct replacement of a morpholine with an unsubstituted piperazine can lead to a drastic reduction in activity. nih.gov

Thiomorpholine (B91149): Substituting the oxygen with a sulfur atom results in a thiomorpholine analogue. This changes the ring's geometry, size, and electronic properties, which can lead to different packing in the solid state and altered binding interactions. mdpi.com

Table 2: Bioisosteric Replacement of the Morpholine Ring and its Effects This table summarizes findings from various studies on morpholine-containing compounds.

Original Ring Replacement Ring Key Structural Change Impact on Activity (Observed in Analogous Systems) Reference
Morpholine Piperazine Oxygen atom replaced with Nitrogen Can cause a significant reduction in activity, which may be restored by N-acetylation. nih.gov nih.gov
Morpholine Piperidine Oxygen atom replaced with Methylene (-CH₂) Can decrease inhibitory activity in some contexts. taylorandfrancis.com taylorandfrancis.com
Morpholine Thiomorpholine Oxygen atom replaced with Sulfur Alters ring geometry and intermolecular interactions, leading to different crystal packing. mdpi.com mdpi.com

Impact of Structural Analogues on Molecular Recognition and Activity Profiles

The structural modifications detailed in the preceding sections have a profound impact on how these analogues interact with biological targets, ultimately defining their activity profiles. The structure-activity relationship (SAR) studies of related compounds provide a predictive framework for understanding these effects. nih.govnih.gov

The oxygen atom of the morpholine ring is often a critical interaction point. In studies of the PI3K inhibitor ZSTK474, molecular modeling showed that one of the morpholine oxygens forms a key hydrogen bond with a valine residue in the enzyme's hinge region. nih.gov Replacement of this morpholine ring with functionalities lacking this hydrogen bond acceptor capability, such as piperazine, resulted in a significant loss of inhibitory potency, highlighting the morpholine's direct role in molecular recognition. nih.gov

Similarly, modifications to the phenoxy ring influence activity through electronic and steric effects. The introduction of electron-withdrawing groups can alter the electronic distribution of the ring system, potentially enhancing interactions like pi-stacking or influencing the pKa of nearby functional groups. nih.govmdpi.com

The linker's role is to provide the correct spatial arrangement of the terminal pharmacophores. An optimal linker length and conformation are necessary to bridge binding pockets on a target protein, and deviations can lead to a complete loss of activity. By exploring these structural variations, a comprehensive SAR profile can be developed, guiding the rational design of new analogues with superior therapeutic properties. mdpi.com

Future Research Directions and Unexplored Avenues for 4 5 4 Methylphenoxy Pentyl Morpholine

Development of Novel Synthetic Strategies for Enhanced Yield and Sustainability

Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing 4-[5-(4-methylphenoxy)pentyl]morpholine. Current synthetic routes may rely on traditional methods that can be improved in terms of atom economy, reaction conditions, and waste reduction.

Key research objectives in this area would include:

Green Chemistry Approaches: Investigating the use of greener solvents (e.g., water, supercritical fluids, or bio-based solvents), reducing the use of hazardous reagents, and minimizing energy consumption.

Catalytic Methods: Exploring novel catalytic systems, such as transition-metal catalysts or organocatalysts, to improve reaction rates and selectivity, potentially lowering reaction temperatures and pressures.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: Evaluating the use of microwave irradiation to accelerate reaction times and potentially improve yields for key synthetic steps.

A comparative analysis of potential synthetic routes could be a primary focus, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Comparison of Synthetic Strategies for this compound

Synthetic Strategy Key Features Potential Advantages Research Challenges
Traditional Williamson Ether Synthesis Two-step batch process involving alkyl halide and phenoxide.Well-established methodology.Use of polar aprotic solvents, potential for side products, moderate yields.
Phase-Transfer Catalysis Utilizes a phase-transfer catalyst to facilitate reaction between aqueous and organic phases.Milder reaction conditions, potential for higher yields, reduced need for anhydrous solvents.Catalyst selection and recovery, optimization of reaction parameters.
Continuous Flow Synthesis Reagents are continuously pumped through a reactor.Enhanced safety and scalability, precise control over temperature and reaction time.Initial setup costs, potential for clogging, process optimization.
Biocatalytic Approach Use of enzymes for specific reaction steps.High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, optimization of enzymatic activity.

Advanced Computational Approaches for Predictive Modeling of Compound Behavior

Computational chemistry and molecular modeling offer powerful tools to predict the physicochemical properties and potential biological activities of this compound before undertaking extensive laboratory work.

Future computational studies could focus on:

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to accurately predict electronic properties, molecular geometry, and reactivity.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule in different environments (e.g., in water, in a lipid bilayer) to understand its conformational flexibility and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of this compound and its analogs with their activities, guiding the design of new derivatives with enhanced properties.

Table 2: Illustrative Computational Research Plan for this compound

Computational Method Research Objective Predicted Outcome/Deliverable
Density Functional Theory (DFT) To determine the optimized molecular geometry and electronic properties.Maps of electron density, HOMO-LUMO energy gap, electrostatic potential.
Molecular Dynamics (MD) Simulations To assess conformational flexibility and interactions with solvent molecules.Trajectory files showing molecular motion, radial distribution functions.
Docking and Virtual Screening To identify potential non-clinical biological targets.Binding affinity scores and predicted binding poses to various protein structures.

Discovery of Novel Molecular Targets and Mechanistic Insights (Non-Clinical)

Identifying the molecular targets and elucidating the mechanism of action of this compound in non-clinical settings is a crucial area for future research. The presence of the morpholine (B109124) and phenoxy ether moieties suggests potential interactions with various biological macromolecules.

Research in this domain should explore:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify proteins or other biomolecules that interact with the compound.

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those involved in signaling pathways where morpholine-containing compounds have shown activity.

Receptor Binding Assays: Investigating the affinity of the compound for various receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

Exploration of Structure-Property Relationships for Materials Science Applications

The unique combination of a flexible alkyl chain, a polar morpholine head, and an aromatic phenoxy group suggests that this compound could have interesting properties relevant to materials science.

Future research could investigate its potential as:

A Building Block for Polymers: The morpholine nitrogen could be a site for polymerization, potentially leading to novel polymers with unique thermal or mechanical properties.

A Component in Liquid Crystals: The rigid aromatic group and the flexible chain are features common in liquid crystalline materials.

A Surfactant or Emulsifier: The amphiphilic nature of the molecule could lend itself to applications in stabilizing emulsions or as a surfactant.

Table 3: Potential Materials Science Applications and Key Investigated Properties

Potential Application Area Key Molecular Feature Properties to Investigate
Polymer Synthesis Reactive morpholine nitrogenPolymerization kinetics, thermal stability (TGA), glass transition temperature (DSC).
Liquid Crystals Rigid aromatic ring and flexible alkyl chainPhase transition temperatures, optical properties (birefringence).
Surfactants/Emulsifiers Amphiphilic structureCritical micelle concentration (CMC), surface tension reduction, emulsion stability.

Integration of Multi-Omics Data for Comprehensive Biological Understanding in Model Systems (Non-Clinical)

To gain a holistic understanding of the biological effects of this compound in non-clinical model systems (e.g., cell cultures or zebrafish embryos), an integrated multi-omics approach would be highly valuable.

This would involve:

Transcriptomics (RNA-Seq): To analyze changes in gene expression profiles upon treatment with the compound.

Proteomics: To study alterations in protein expression and post-translational modifications.

Metabolomics: To identify changes in the cellular metabolic profile.

By integrating these datasets, researchers could construct a comprehensive picture of the pathways and networks affected by the compound, providing deep mechanistic insights.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-[5-(4-methylphenoxy)pentyl]morpholine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a 4-methylphenoxy-pentyl intermediate with morpholine under nucleophilic substitution or reductive amination conditions. Key optimization parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) to enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
  • Solvent systems : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

Example DOE Table for Optimization (hypothetical data based on ):

ConditionCatalystTemp (°C)Yield (%)Purity (%)
Trial 1NaOH806288
Trial 2ZnCl₂1007892
Trial 3None1204575

Statistical design of experiments (DOE) is recommended to systematically evaluate variables .

Advanced: How can computational chemistry methods predict the reactivity and electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations are used to:

  • Map electron density distributions to identify nucleophilic/electrophilic sites .
  • Simulate reaction pathways (e.g., bond cleavage in acidic conditions) .
  • Predict intermolecular interactions (e.g., hydrogen bonding with biological targets) .

For example, DFT studies on analogous morpholine derivatives reveal that the ether oxygen in the phenoxy group acts as a hydrogen-bond acceptor, influencing binding affinity . Integration with molecular dynamics (MD) simulations can further assess conformational stability in solvent environments .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR verifies the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and phenoxy substituents (δ 6.7–7.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 292.1912 for C₁₇H₂₅NO₂) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for polymorphism studies .

Advanced: How can researchers resolve contradictions in reported biological activities of morpholine derivatives like this compound?

Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
  • Purity discrepancies : Use orthogonal methods (HPLC, LC-MS) to validate compound purity (>98%) .
  • Structural analogs : Compare activity across derivatives (e.g., fluorinated vs. chlorinated phenoxy groups) to isolate structure-activity relationships (SAR) .

Case Study : Inconsistent antimicrobial results for morpholine derivatives were traced to impurities in early synthetic batches; repurification restored activity .

Advanced: What methodologies are employed to evaluate the pharmacokinetic (PK) properties of this compound in preclinical studies?

Answer:

  • In vitro assays :
    • Caco-2 cell monolayers assess intestinal permeability .
    • Microsomal stability tests (e.g., liver microsomes) predict metabolic degradation .
  • In vivo models :
    • Rodent PK studies measure plasma half-life (t₁/₂) and bioavailability (e.g., IV vs. oral dosing) .
  • Computational ADME : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions .

Advanced: How can researchers design experiments to study the interaction of this compound with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Identifies binding poses in protein active sites; validated with mutagenesis studies .

Example : Docking studies on analogous compounds revealed that the morpholine ring occupies hydrophobic pockets in kinase targets, guiding SAR optimization .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • PPE : Lab coats, nitrile gloves, and safety goggles .
  • Waste disposal : Neutralization of acidic/basic residues before disposal .

Advanced: How can statistical methods improve the reproducibility of synthesis and bioactivity studies for this compound?

Answer:

  • Response Surface Methodology (RSM) : Optimizes multi-variable synthesis conditions (e.g., solvent ratio, catalyst loading) .
  • Principal Component Analysis (PCA) : Identifies outliers in bioactivity datasets .
  • Meta-analysis : Aggregates data from independent studies to validate trends (e.g., IC₅₀ consistency across labs) .

Advanced: What strategies are used to investigate the environmental fate of this compound?

Answer:

  • Photodegradation studies : Expose the compound to UV light and analyze breakdown products via LC-MS .
  • Soil/water partitioning assays : Measure logKₒw (octanol-water coefficient) to predict bioaccumulation .
  • Ecotoxicity testing : Use Daphnia magna or algal models to assess aquatic toxicity .

Advanced: How does the incorporation of this compound into polymers enhance material properties?

Answer:

  • Thermal stability : The morpholine ring increases glass transition temperature (Tg) by 20–30°C in polyamide blends .
  • Self-healing properties : Hydrogen-bonding interactions between morpholine moieties enable reversible crosslinking .
  • Surface modification : Fluorinated phenoxy groups reduce surface tension in coatings .

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4-[5-(4-methylphenoxy)pentyl]morpholine
Reactant of Route 2
4-[5-(4-methylphenoxy)pentyl]morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.